molecular formula C9H14N2O2 B3226902 5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1258651-69-2

5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3226902
CAS No.: 1258651-69-2
M. Wt: 182.22 g/mol
InChI Key: HYDMAORXQDQKDE-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)8-7(5-12)9(13-4)11(3)10-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDMAORXQDQKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163013
Record name 1H-Pyrazole-4-carboxaldehyde, 5-methoxy-1-methyl-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-69-2
Record name 1H-Pyrazole-4-carboxaldehyde, 5-methoxy-1-methyl-3-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxaldehyde, 5-methoxy-1-methyl-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This compound features a pyrazole ring substituted with a methoxy group and an isopropyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Research indicates that pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : The compound showed a growth inhibition concentration (GI50) of approximately 12.50 µM.
  • NCI-H460 (lung cancer) : An observed LC50 value of 42.30 µM suggests potential efficacy in lung cancer treatment.
CompoundCancer Cell LineGI50/LC50 (µM)
This compoundMCF712.50
This compoundNCI-H46042.30

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds containing the pyrazole nucleus have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example:

  • In vitro studies demonstrated that derivatives of pyrazoles can significantly reduce inflammation markers comparable to established anti-inflammatory drugs like indomethacin.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Pyrazoles have demonstrated activity against various bacterial strains and fungi:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli< 40 µg/mL
Bacillus subtilis< 40 µg/mL
Aspergillus niger< 40 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

A comprehensive review by Burguete et al. highlighted several synthesized pyrazole derivatives exhibiting potent biological activities, including:

  • Antitumor Activity : Compounds were screened against various cancer cell lines, showing significant growth inhibition.
  • Anti-tubercular Properties : Some derivatives were effective against Mycobacterium tuberculosis, indicating potential for treating tuberculosis.
  • Cytotoxicity Studies : Various studies reported IC50 values in the micromolar range for different cell lines, emphasizing the therapeutic potential of these compounds.

Q & A

Q. What are the established synthetic methodologies for 5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde and its structural analogs?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehydes react with phenols under basic conditions (e.g., K₂CO₃ or KOH) to replace the chloro group with aryloxy substituents . The Vilsmeier-Haack reaction is also used to introduce the aldehyde group via formylation of pyrazolone precursors . Key steps include refluxing in polar aprotic solvents (e.g., DMSO) and purification via recrystallization (ethanol/DMF mixtures) .

Q. How is the aldehyde functional group in pyrazole-4-carbaldehydes characterized experimentally?

  • Methodological Answer : The aldehyde group is confirmed using:
  • ¹H NMR : A singlet near δ 9.8–10.2 ppm for the aldehyde proton.
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which revealed planar pyrazole rings and intermolecular C–H···π interactions .
  • FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) .

Q. What strategies are used to optimize reaction yields in the synthesis of substituted pyrazole-4-carbaldehydes?

  • Methodological Answer : Yield optimization involves:
  • Catalyst selection : K₂CO₃ or NaOH for nucleophilic substitutions .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
  • Temperature control : Reflux conditions (e.g., 6–8 hours) balance reactivity and byproduct minimization .

Advanced Research Questions

Q. How can substituent variations (e.g., methoxy vs. chloro groups) impact the reactivity and biological activity of pyrazole-4-carbaldehydes?

  • Methodological Answer :
  • Comparative SAR studies : Structural analogs (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) show that electron-withdrawing groups (Cl) enhance electrophilicity at the aldehyde, while methoxy groups increase solubility and influence π-π stacking .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., mGluR5 ligand interactions) to correlate substituents with activity .

Q. What analytical approaches resolve contradictions in stability data for pyrazole-4-carbaldehydes under varying pH or temperature?

  • Methodological Answer :
  • HPLC-MS monitoring : Track degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, as crystal packing (e.g., weak C–H···π interactions) can enhance thermal resilience .
  • Computational modeling : DFT calculations predict degradation pathways by analyzing bond dissociation energies .

Q. How can computational tools predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking simulations : Use software like AutoDock Vina to model binding to receptors (e.g., mGluR5) based on structural analogs (e.g., CDPPB) .
  • MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to identify key residues for mutagenesis studies .

Q. What crystallographic techniques elucidate the solid-state behavior of pyrazole-4-carbaldehydes?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve dihedral angles between pyrazole and aromatic rings (e.g., 73.67° in 3-methyl-5-phenoxy-1-phenyl derivatives), influencing packing efficiency .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain solubility and melting points .

Notes

  • Contradictions in Data : and highlight divergent reactivities for chloro vs. methoxy substituents, necessitating controlled comparative studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

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